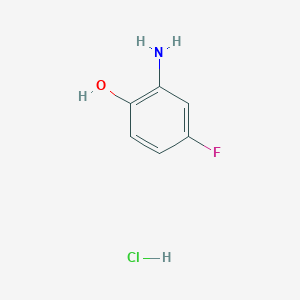

2-Amino-4-fluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-fluorophenol hydrochloride, also known as 5-fluoro-2-hydroxyaniline, is a fluorinated aminophenol compound. It has a primary amine and a fluorine substituent at the 2- and 4-positions, respectively. The compound is often used as a building block in organic synthesis and has applications in various fields, including drug discovery and fluorescent dye production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-fluorophenol hydrochloride can be synthesized through several methods. One common approach involves the fluorination of 2-amino-phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-amino-phenol in an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenol derivatives

Scientific Research Applications

2-Amino-4-fluorophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing benzoxazole and benzoxazine derivatives.

Biology: Employed in the synthesis of fluorescent dyes for biological imaging.

Medicine: Investigated for its potential cytotoxic effects on cancer cells.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorophenol hydrochloride involves its ability to coordinate with metal centers to form five-membered ring complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as cytotoxicity towards cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-chlorophenol

- 2-Amino-4-bromophenol

- 2-Amino-4-methylphenol

- 2-Amino-4-nitrophenol

Uniqueness

2-Amino-4-fluorophenol hydrochloride is unique due to its fluorine substituent, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and advanced materials .

Biological Activity

2-Amino-4-fluorophenol hydrochloride (CAS Number: 399-97-3), also known as 5-fluoro-2-hydroxyaniline, is an organic compound characterized by its unique structural features, including an amino group and a hydroxyl group on a fluorinated aromatic ring. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its diverse biological activities.

The chemical formula of this compound is C₆H₆FNO, and it typically appears as a brown powder with a melting point range of 130 to 135 °C. The presence of the fluorine atom at the 4-position and the amino group at the 2-position contributes significantly to its reactivity and potential applications.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various human cancer cell lines. A study demonstrated that it can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular stress responses .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of ROS |

| MCF-7 (Breast Cancer) | 20 | Apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species Generation : The compound enhances ROS production, leading to oxidative stress in target cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Gene Expression Modulation : Changes in the expression levels of genes associated with apoptosis and cell cycle regulation have been observed.

Case Study 1: Cancer Cell Line Response

A detailed study examined the effect of varying concentrations of this compound on HeLa cells over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, researchers tested the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Continuous monitoring and further research are necessary to establish safe usage parameters .

Properties

CAS No. |

87855-73-0 |

|---|---|

Molecular Formula |

C6H7ClFNO |

Molecular Weight |

163.58 g/mol |

IUPAC Name |

2-amino-4-fluorophenol;hydrochloride |

InChI |

InChI=1S/C6H6FNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |

InChI Key |

BZKWYCOPMGUBFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.